2,2-DIPHENYL-1-[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE
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Overview
Description
2,2-DIPHENYL-1-[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a diphenylacetyl group and a trimethoxybenzyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-DIPHENYL-1-[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE typically involves the following steps:
Formation of Diphenylacetyl Chloride: Diphenylacetic acid is reacted with thionyl chloride to form diphenylacetyl chloride.
Nucleophilic Substitution: The diphenylacetyl chloride is then reacted with piperazine to form 1-(Diphenylacetyl)piperazine.
Alkylation: Finally, 1-(Diphenylacetyl)piperazine is alkylated with 3,4,5-trimethoxybenzyl chloride to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,2-DIPHENYL-1-[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
- **
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Properties
Molecular Formula |
C28H32N2O4 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2,2-diphenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C28H32N2O4/c1-32-24-18-21(19-25(33-2)27(24)34-3)20-29-14-16-30(17-15-29)28(31)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,18-19,26H,14-17,20H2,1-3H3 |
InChI Key |
NIZMUGQYLPIDLS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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